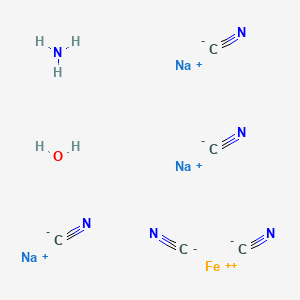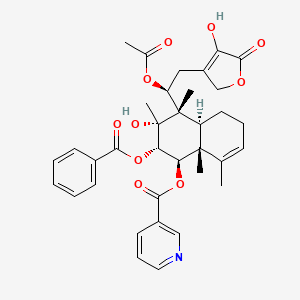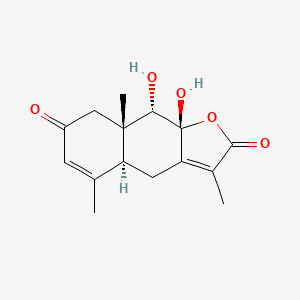
Sodium amminepentacyanoferrate(II) hydra TE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a yellow crystalline solid that is soluble in water and commonly used in various industrial, medical, and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium amminepentacyanoferrate(II) hydra TE can be synthesized by reacting sodium ferrocyanide with ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolve sodium ferrocyanide in water.
- Add ammonia to the solution.
- Allow the reaction to proceed at room temperature.
- Crystallize the product by evaporating the solvent.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium amminepentacyanoferrate(II) hydra TE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligand substitution reactions where the ammonia ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions often involve the use of other ligands such as pyridine or bipyridine under aqueous conditions.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Sodium amminepentacyanoferrate(II) hydra TE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biological systems and as a model compound for understanding metal-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of pigments, dyes, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of sodium amminepentacyanoferrate(II) hydra TE involves ligand substitution and redox reactions. The compound can interact with various molecular targets through its iron center and cyanide ligands. The pathways involved include:
Ligand Substitution: The ammonia ligand can be replaced by other ligands, leading to the formation of new coordination compounds.
Redox Reactions: The iron center can undergo oxidation and reduction, facilitating electron transfer processes.
Comparison with Similar Compounds
Sodium hexacyanoferrate(II): Na₄[Fe(CN)₆]·xH₂O
Sodium nitroprusside: Na₂[Fe(CN)₅(NO)]·2H₂O
Potassium ferrocyanide: K₄[Fe(CN)₆]·3H₂O
Comparison:
Sodium amminepentacyanoferrate(II) hydra TE: is unique due to the presence of the ammonia ligand, which allows for specific ligand substitution reactions that are not possible with other similar compounds.
Sodium hexacyanoferrate(II): and do not contain ammonia ligands, making their reactivity different in ligand substitution reactions.
Sodium nitroprusside: contains a nitrosyl ligand instead of ammonia, leading to different chemical properties and applications
Properties
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKEYGQPRLZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FeN6Na3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746113 |
Source


|
| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122339-48-4 |
Source


|
| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)


